3-Methyl-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide
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Overview
Description
3-Methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves multicomponent condensation reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzamide moiety.
Scientific Research Applications
3-Methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or bind to specific receptors, leading to changes in cellular signaling pathways. The thiophene ring can also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
3-Methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is unique due to the presence of both the thiophene ring and the imidazo[1,2-a]pyridine core in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H17N3OS |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-methyl-N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C20H17N3OS/c1-13-5-3-6-15(11-13)20(24)22-19-18(16-7-4-10-25-16)21-17-12-14(2)8-9-23(17)19/h3-12H,1-2H3,(H,22,24) |
InChI Key |
NJEBKTBGCANEJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=CS4 |
Origin of Product |
United States |
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